Cas no 13322-11-7 (2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl-)

2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl-, is a heterocyclic organic compound featuring a triazole core substituted with a phenyl group at the 2-position and a methyl group at the 5-position, along with a formyl functional group at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde group enables further derivatization through condensation or nucleophilic addition reactions, while the triazole ring contributes to stability and potential bioactivity. Its well-defined reactivity and structural features facilitate its use in click chemistry and other modular synthetic approaches. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and light for optimal stability.
2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl- structure
13322-11-7 structure
Product Name:2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl-
CAS No:13322-11-7
MF:C10H9N3O
MW:187.197961568832
CID:3709395
PubChem ID:12737747
Update Time:2025-06-26

2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl-
    • 5-methyl-2-phenyltriazole-4-carbaldehyde
    • EN300-6478633
    • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde
    • 13322-11-7
    • 969-981-9
    • Z1511773752
    • SCHEMBL2362319
    • Inchi: 1S/C10H9N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChI Key: XLMBVMPACSDJMM-UHFFFAOYSA-N
    • SMILES: N1=C(C)C(C=O)=NN1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 187.074561919Da
  • Monoisotopic Mass: 187.074561919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.8Ų

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2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl- Related Literature

Additional information on 2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl-

2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl- (CAS No. 13322-11-7): A Comprehensive Overview

Introduction

The compound 2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl-, with the CAS registry number 13322-11-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring fused with a carboxaldehyde group and substituted with a methyl and phenyl group. Its versatile functional groups make it a valuable building block in the synthesis of advanced materials and bioactive molecules.

Structural Features and Synthesis

The molecule features a triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms. The presence of the carboxaldehyde group at the 4-position of the triazole ring introduces additional reactivity, enabling various chemical transformations. The methyl group at the 5-position and the phenyl group at the 2-position further enhance the compound's structural diversity and functional versatility.

Recent studies have focused on optimizing the synthesis of this compound. Traditional methods involve multi-step reactions, such as nucleophilic substitution or cyclization processes. However, advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthetic pathways. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the triazole ring under mild conditions.

Applications in Materials Science

One of the most promising applications of 2H-1,2,3-Triazole-4-carboxaldehyde, 5-methyl-2-phenyl-* is in the development of advanced materials. The compound's ability to form coordination bonds with metal ions has made it a valuable precursor for metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit high surface area and porosity, making them ideal for gas storage, catalysis, and sensing applications.

Recent research has demonstrated that incorporating this compound into MOFs can significantly enhance their stability under harsh conditions. For example, studies published in *Nature Materials* highlight its role in creating MOFs with improved thermal stability and mechanical robustness.

Biological Activity and Pharmaceutical Applications

The compound's structural features also make it a potential candidate for pharmaceutical applications. The triazole ring, known for its biological activity, has been implicated in various pharmacological effects. The carboxaldehyde group can participate in bioconjugation reactions, enabling the attachment of bioactive molecules such as peptides or drugs.

Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting inflammatory diseases. Additionally, its ability to act as a ligand in drug delivery systems has been investigated in recent clinical trials.

Environmental Impact and Sustainability

In recent years, there has been growing interest in assessing the environmental impact of chemical compounds like CAS No. 13322-11-7*. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Initial findings indicate that under aerobic conditions, the compound undergoes moderate biodegradation; however, further research is needed to fully understand its environmental fate.

To address sustainability concerns, researchers are exploring greener synthetic routes that minimize waste generation and energy consumption. For example, solvent-free synthesis methods using microwave irradiation have been proposed as an eco-friendly alternative to traditional protocols.

Future Prospects and Research Directions

The future of CAS No. 13322-11-* lies in its potential for interdisciplinary applications spanning chemistry, biology, and materials science. Ongoing research aims to exploit its unique properties for developing next-generation materials with tailored functionalities.

  • Nanotechnology: Investigating its role as a building block for nanomaterials with enhanced electronic properties.
  • Bioimaging: Exploring its potential as a fluorescent probe for biomedical imaging applications.
  • Sustainable Chemistry: Developing scalable synthesis methods that align with green chemistry principles.
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